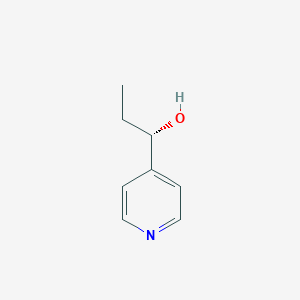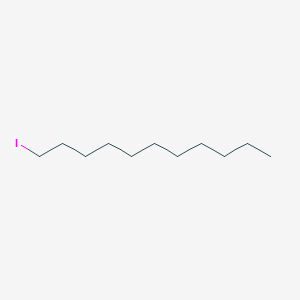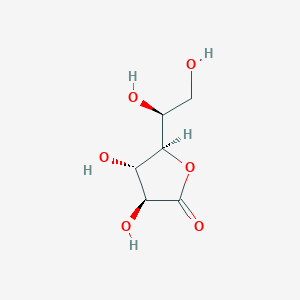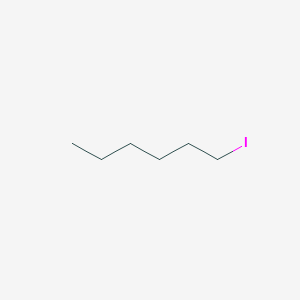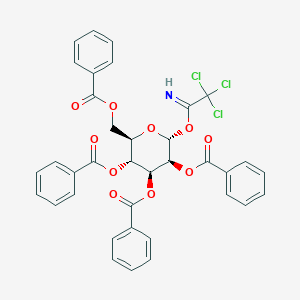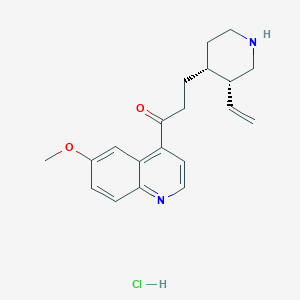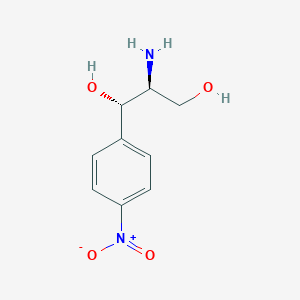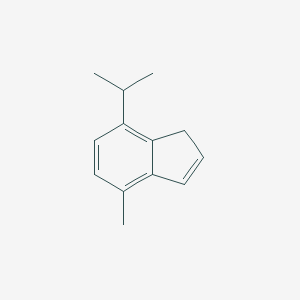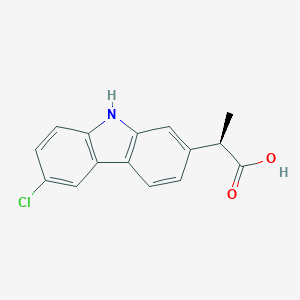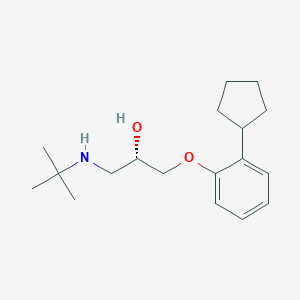
1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
描述
彭布特洛尔是一种非选择性β-肾上腺素能受体阻滞剂,通常被称为β-阻滞剂。它主要用于治疗轻度至中度高血压。 彭布特洛尔与β-1和β-2肾上腺素能受体结合,使其能够有效降低心率和心输出量,从而降低动脉血压 .
准备方法
彭布特洛尔可以通过多种化学途径合成。一种常见的方法包括将2-环戊基苯酚与环氧氯丙烷反应,形成环氧化合物中间体。 然后将该中间体与叔丁胺反应生成彭布特洛尔 . 工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化,以确保高产率和纯度。
化学反应分析
彭布特洛尔经历了几种类型的化学反应,包括:
氧化: 彭布特洛尔可以被氧化形成相应的酮。
还原: 该化合物可以被还原形成醇衍生物。
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如氢化铝锂以及亲核试剂如甲醇钠。从这些反应中形成的主要产物包括具有改变的药理学性质的各种彭布特洛尔衍生物。
科学研究应用
彭布特洛尔在科学研究中有广泛的应用:
化学: 它被用作研究β-阻滞剂及其与肾上腺素能受体相互作用的参考化合物。
生物学: 彭布特洛尔用于研究以了解β-阻滞剂对心率和血压的生理影响。
医学: 它正在研究其在治疗高血压、心绞痛和心律不齐等疾病的潜在用途。
作用机制
彭布特洛尔通过与心脏和肾脏中的β-肾上腺素能受体结合来发挥作用。当这些受体被儿茶酚胺激活时,它们会刺激一个偶联的G蛋白,导致三磷酸腺苷(ATP)转化为环磷酸腺苷(cAMP)。 这一级联反应最终导致心率和心输出量下降,从而导致血压下降 .
相似化合物的比较
彭布特洛尔经常与其他β-阻滞剂如普萘洛尔、美托洛尔和阿替洛尔进行比较。与非选择性的彭布特洛尔不同,美托洛尔和阿替洛尔对β-1肾上腺素能受体具有选择性,使其更适合患有哮喘等呼吸系统疾病的患者。 普萘洛尔与彭布特洛尔一样是非选择性的,但作用持续时间更短 .
类似的化合物包括:
- 普萘洛尔
- 美托洛尔
- 阿替洛尔
- 吲哚洛尔
彭布特洛尔在β-肾上腺素能受体处具有部分激动剂活性的独特特性使其区别于其他β-阻滞剂,在阻断和刺激这些受体之间取得平衡 .
属性
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKVJAGOJTNJS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38363-32-5 (sulfate (2:1) salt) | |
| Record name | Racemic Penbutolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023428 | |
| Record name | Penbutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penbutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.12e-02 g/L | |
| Record name | Penbutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure. | |
| Record name | Penbutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38363-40-5, 36507-48-9, 38363-32-5 | |
| Record name | Penbutolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38363-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racemic Penbutolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penbutolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penbutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penbutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENBUTOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78W62V43DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Penbutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Penbutolol interact with its target and what are the downstream effects?
A1: Penbutolol acts as a β-adrenergic blocking agent, meaning it competitively binds to β-adrenergic receptors. [] This binding prevents the endogenous agonists, such as adrenaline and noradrenaline, from activating the receptors. [] By blocking these receptors, Penbutolol inhibits the typical physiological responses associated with sympathetic nervous system activation, leading to effects such as:
- Reduced heart rate: Blocking β1-adrenergic receptors on the heart slows down the heart rate. []
- Decreased blood pressure: By reducing cardiac output and inhibiting renin release, Penbutolol contributes to lower blood pressure. []
- Reduced force of heart muscle contraction: This effect, while potentially beneficial in some cases, can also lead to negative inotropic effects. []
Q2: What is the structural characterization of Penbutolol and are there insights into its metabolism?
A2: Penbutolol is a β-blocker with the chemical formula C18H29NO2. While the provided abstracts do not contain detailed spectroscopic data, they highlight key structural features and metabolic pathways. Research indicates that Penbutolol undergoes metabolism in the body, primarily forming conjugates with glucuronide and sulfate. [] Identified metabolites include:
- Penbutolol 2-glucuronide: This conjugate represents a major metabolic pathway for Penbutolol. []
- 4'-OH-penbutolol 2-glucuronide: This metabolite arises from hydroxylation of the Penbutolol molecule followed by glucuronidation. []
- 4'-OH-penbutolol 4'-sulfate: This conjugate involves sulfation of the hydroxylated Penbutolol metabolite. []
- 1''-Dehydropenbutolol 2-glucuronide: This metabolite forms through dehydrogenation followed by glucuronidation. []
Q3: How does Penbutolol compare to other β-blockers, specifically Propranolol, in terms of its activity and duration of action?
A3: Studies have shown that Penbutolol exhibits higher potency compared to Propranolol. In various experimental settings, Penbutolol demonstrated significantly greater activity:
- β-adrenergic blocking activity: Penbutolol is approximately four times more potent than Propranolol in both in vivo and in vitro models. []
- Antihypertensive effect: In spontaneously hypertonic rats, Penbutolol exhibited an antihypertensive effect more than five times stronger than that of Propranolol. []
- Inhibition of isoproterenol-induced effects: Penbutolol demonstrated greater potency in inhibiting isoproterenol-stimulated phosphorylase activity in isolated hearts and isoproterenol-induced increases in plasma renin activity compared to Propranolol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


